![molecular formula C11H11BrClFO2 B6293924 tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate CAS No. 2379321-80-7](/img/structure/B6293924.png)
tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate
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Overview
Description
“tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C11H11BrClFO2 . It is a solid substance that is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate” is 1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate” is a solid substance . It has a molecular weight of 275.12 . The compound should be stored in dry conditions at 2-8°C .Scientific Research Applications
Synthesis of Peptoids
Compounds like tert-Butyl bromoacetate are used as building blocks in the synthesis of peptoids with specific side chains, which could suggest that tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate might also serve a similar purpose in peptoid synthesis .
Atom Transfer Radical Polymerization (ATRP)
Similar to tert-Butyl α-bromoisobutyrate , our compound could be used as an initiator in ATRP for the polymerization of various monomers .
Synthesis of Biologically Active Indole Derivatives
Given the biological activity of indole derivatives in treating various disorders and diseases, tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate might be involved in the synthesis of these compounds .
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl 3-bromo-4-chloro-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)6-4-7(12)9(13)8(14)5-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIUNRGZGQZEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-bromo-4-chloro-5-fluorobenzoate |
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